molecular formula C23H28N2O5S2 B1683001 Temocapril CAS No. 111902-57-9

Temocapril

カタログ番号 B1683001
CAS番号: 111902-57-9
分子量: 476.6 g/mol
InChIキー: FIQOFIRCTOWDOW-WSTRIDTPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Temocapril, also known as temocaprilum [Latin]; brand name Acecol, is an ACE inhibitor . It was not approved for use in the US but is approved in Japan and South Korea . It is administered as an inactive prodrug, then converted to its active metabolite, temocaprilat . It was patented in 1984 and approved for medical use in 1994 .


Synthesis Analysis

The synthesis of Temocapril involves a series of perhydrothiazepine derivatives that were assayed for ACE inhibitory action with a special attention to the onset of action and the route of excretion in vivo . Among the thiazepine compounds, temocapril was found to be the most potent .


Molecular Structure Analysis

Temocapril is a prodrug of its active metabolite (and diacid form) temocaprilat which contains a thiazepine ring . The chemical structure of temocapril differs from that of other marketed ACEIs, such as enalapril, ramipril, and cilazapril .


Chemical Reactions Analysis

Temocapril is rapidly absorbed in the gastrointestinal tract and converted into the diacid (active) metabolite, which inhibits ACE in plasma . It is eliminated primarily through the liver and kidneys .


Physical And Chemical Properties Analysis

Temocapril has a molecular formula of C23H28N2O5S2 and a molecular weight of 476.61 g·mol −1 . It is rapidly absorbed in the gastrointestinal tract and converted into the diacid (active) metabolite, which inhibits ACE in plasma .

科学的研究の応用

Temocapril: A Comprehensive Analysis of Scientific Research Applications

Cardiovascular Disease Management: Temocapril, as an angiotensin-converting enzyme inhibitor (ACEI), is primarily used in the management of cardiovascular diseases. Its active form, temocaprilat, has been shown to be slightly more potent than enalaprilat in inhibiting ACE isolated from rabbit lung, which can lead to better management of conditions like hypertension and heart failure .

Rapid Onset of Action: One of the advantages of Temocapril over other ACE inhibitors is its rapid onset of action. This makes it a valuable option for acute management scenarios where quick therapeutic effects are desired .

Renal Protective Effects: In combination therapy with the angiotensin receptor blocker olmesartan, Temocapril has shown significant reduction in urinary levels of liver-type fatty acid-binding protein (L-FABP) and 8-hydroxy-2’-deoxyguanosine (8-OHdG), both markers of renal injury. This suggests a protective effect on the kidneys, which is particularly beneficial for patients with diabetic nephropathy .

Anti-Aging Effects on Arterial Stiffness: Research indicates that Temocapril may ameliorate age-related arterial stiffness, a condition that can lead to increased cardiovascular risk in elderly patients. This application highlights its potential role in geriatric cardiovascular care .

Safety Profile: Temocapril has been assessed for toxicity and shows a favorable safety profile. In acute toxicity studies, the lethal dose 50 (LD50) values were higher than 5000 mg/kg in mice or rats, indicating a relatively high margin of safety for human use .

Mechanism of Action: The mechanism by which Temocapril exerts its effects is through tighter vascular ACE binding than enalaprilat, leading to more effective blood pressure control and cardiovascular risk reduction .

Clinical Studies and Trials: Various clinical studies have been conducted to assess the efficacy and safety of Temocapril in different populations, including normotensive elderly subjects, which supports its use in a wide range of clinical scenarios .

Combination Therapy Applications: Temocapril’s effectiveness is enhanced when used in combination with other antihypertensive agents such as olmesartan. This synergistic effect allows for better control of blood pressure and provides an additional layer of protection against renal damage .

These applications demonstrate the versatility and potential benefits of Temocapril in various scientific research and clinical settings.

Pharmacological and Clinical Studies with Temocapril Temocapril: Uses, Interactions, Mechanism of Action | DrugBank Online Beneficial Effects of Olmesartan and Temocapril on Urinary Liver-Type… Temocapril, an Angiotensin Converting Enzyme Inhibitor, Ameliorates Age…

Safety and Hazards

In rats, whether male or female, the LD50 values of temocapril were higher than 5000 mg/kg . It is not approved for use in the United States, but is approved in Japan and South Korea . It can also be used in hemodialysis patients without risk of serious accumulation .

将来の方向性

Temocapril is primarily indicated in the treatment of hypertension and congestive heart failure, diabetic nephropathy, and improvement of prognosis for coronary artery diseases (including acute myocardial infarction) . Considering its beneficial effects and unique pharmacokinetics, temocapril is likely to be introduced in other countries as well .

特性

IUPAC Name

2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S2/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27)/t17-,18-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQOFIRCTOWDOW-BJLQDIEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048239
Record name Temocapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Temocapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08836
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Temocapril

CAS RN

111902-57-9
Record name Temocapril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111902-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Temocapril [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111902579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temocapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08836
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Temocapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEMOCAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18IZ008EU6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

decomposes at 187
Record name Temocapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08836
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Temocapril
Reactant of Route 2
Temocapril
Reactant of Route 3
Temocapril
Reactant of Route 4
Temocapril
Reactant of Route 5
Temocapril
Reactant of Route 6
Temocapril

Q & A

Q1: How does Temocapril exert its antihypertensive effect?

A1: Temocapril itself is a prodrug, meaning it is inactive until metabolized in the body. It is converted to its active metabolite, Temocaprilat, primarily in the liver. [] Temocaprilat acts as an angiotensin-converting enzyme (ACE) inhibitor. [] By inhibiting ACE, Temocaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [, ] This leads to vasodilation, reducing blood pressure. []

Q2: Does Temocapril impact the renin-angiotensin system beyond ACE inhibition?

A2: Interestingly, while Temocapril effectively lowers blood pressure in angiotensin I-infused rats, it fails to reduce renal angiotensin II levels. [] This suggests that alternative pathways for angiotensin II production might be active, highlighting the complexity of the renin-angiotensin system and potential limitations of ACE inhibitors in certain contexts.

Q3: Beyond blood pressure reduction, what other beneficial effects does Temocapril exhibit?

A3: Temocapril demonstrates several beneficial effects beyond its primary antihypertensive action:

  • Endothelial Function Improvement: It improves endothelial function, likely through increased nitric oxide bioavailability and reduced oxidative stress. [, , ] This was observed in both hypertensive patients [] and those with arteriosclerosis obliterans. []
  • Insulin Resistance Improvement: Temocapril has been shown to improve insulin resistance in diabetic mice. [] This effect is attributed to enhanced glucose uptake in skeletal muscle, mediated by the bradykinin-nitric oxide system and GLUT4 translocation. []
  • Renal Protection: Studies show that Temocapril reduces microalbuminuria in hypertensive patients, suggesting a protective effect on the kidneys. [, , ] It also improves renal function in patients with benign nephrosclerosis. []
  • Anti-hypertrophic Effects: Temocapril can prevent and potentially reverse cardiac hypertrophy, a thickening of the heart muscle often associated with hypertension. [, , ]
  • Neuroprotective Potential: In vitro studies suggest that Temocapril might protect motor neurons from glutamate-induced toxicity, possibly by inhibiting cyclooxygenase-II upregulation. []

Q4: How is Temocapril metabolized and eliminated from the body?

A4: Temocapril is primarily metabolized to its active form, Temocaprilat, by carboxylesterases in the liver. [, , ] Unlike many other ACE inhibitors, Temocaprilat is excreted via both renal and biliary pathways. [] This dual excretion route makes it a suitable option for patients with renal impairment, as its elimination is less dependent on kidney function. [, ]

Q5: What factors influence the absorption of Temocapril?

A5: Research using rat intestines indicates that Temocapril absorption is enhanced at a lower luminal pH, suggesting better absorption in the proximal intestine after meals. [] In vitro studies using Caco-2 cells, a model for intestinal absorption, revealed that Temocapril is primarily absorbed by passive diffusion, particularly at low apical pH. []

Q6: Do age or renal function impact Temocapril pharmacokinetics?

A6: Studies in hypertensive patients show that while age has a limited impact on Temocapril pharmacokinetics, slight increases in area under the curve (AUC) and half-life of Temocaprilat are observed in elderly patients. [] Similarly, renal impairment leads to a modest increase in Temocaprilat AUC and half-life, highlighting the importance of dose adjustments in specific patient populations. []

Q7: Are there differences in accumulation between Temocapril and other ACE inhibitors in elderly patients?

A7: Yes, due to differences in elimination pathways, Temocapril exhibits less accumulation compared to enalapril in elderly patients. [] This difference is attributed to Temocaprilat's dual excretion route (renal and biliary), making it potentially more favorable in patients with age-related decline in renal function.

Q8: Is Temocapril transported by the same mechanism as other ACE inhibitors?

A9: Notably, Temocaprilat, the active form of Temocapril, utilizes the canalicular multispecific organic anion transporter (cMOAT) for biliary excretion, a characteristic not shared by all ACE inhibitors. [, ] For instance, trandolaprilat, the active metabolite of trandolapril, does not interact with cMOAT, indicating distinct excretion mechanisms for different ACE inhibitors. []

Q9: Are there any safety concerns regarding Temocapril use?

A10: While generally well-tolerated, Temocapril, like other ACE inhibitors, might cause side effects such as hypotension, cough, and angioedema, although their occurrence is relatively low. [, ] It is essential to consult the latest prescribing information and consider individual patient factors when prescribing Temocapril.

Q10: What are some ongoing research areas related to Temocapril?

A10: Research on Temocapril continues to explore its potential in various areas:

  • Role of Matrix Metalloproteinases (MMPs): Studies suggest that Temocapril might inhibit MMP-2, which is involved in tissue remodeling during peritoneal injury in dialysis patients. [] This finding indicates a potential therapeutic application in preventing peritoneal damage.
  • Impact on Arterial Stiffness: Research in normotensive elderly subjects demonstrated that Temocapril could reduce carotid arterial stiffness, suggesting a potential role in preventing age-related vascular changes. []
  • Genetic Influences on Treatment Response: Studies like the ATTEST trial are investigating how genetic variations might influence the response to Temocapril treatment, aiming to personalize therapy based on individual genetic profiles. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。